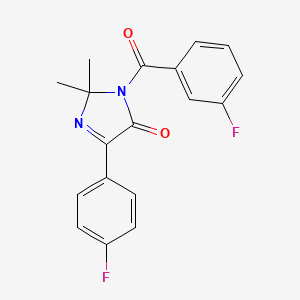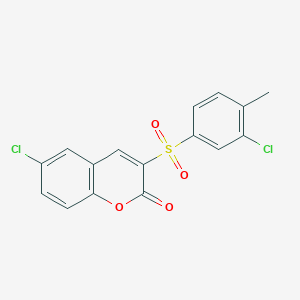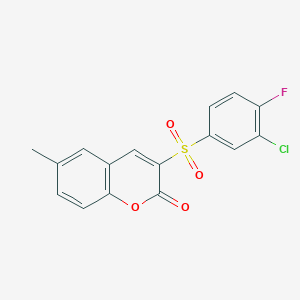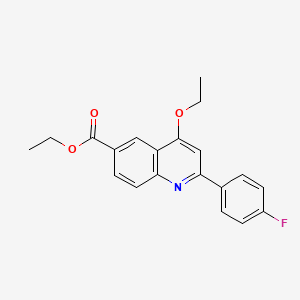![molecular formula C20H16Cl2N2O4 B6515509 ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate CAS No. 950265-22-2](/img/structure/B6515509.png)
ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate (ECQC) is a novel synthetic compound that has recently been studied for its potential applications in scientific research. ECQC is a derivative of quinoline-2-carboxylic acid and is composed of a phenylcarbamate group and a chlorinated quinoline moiety. It has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, anti-fungal, and anti-viral properties. ECQC has also been studied for its potential use as a therapeutic agent for a variety of diseases, including cancer and neurological disorders.
Mécanisme D'action
The exact mechanism of action of ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is not yet fully understood. However, it is believed that this compound binds to the target molecules and inhibits their activity. It has been suggested that this compound binds to the active site of enzymes and other proteins, thereby blocking their activity. It is also believed that this compound binds to DNA and RNA, thereby disrupting the transcription and translation of genetic material.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, anti-fungal, and anti-viral properties. It has also been shown to possess anti-oxidant and anti-apoptotic effects. In addition, this compound has been shown to inhibit the growth of tumor cells and to induce cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate in laboratory experiments is its ability to bind to a variety of target molecules, including enzymes and other proteins, DNA, and RNA. This allows researchers to study the effects of this compound on a wide range of biological processes. However, the exact mechanism of action of this compound is still not fully understood, which limits its use in laboratory experiments.
Orientations Futures
There are a number of potential future directions for ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate research. These include further investigation into the mechanism of action of this compound and its potential use as an imaging agent in medical diagnostics. Additionally, this compound could be studied for its potential use as a therapeutic agent for a variety of diseases, including cancer and neurological disorders. Further research could also be conducted into the potential use of this compound as an anti-inflammatory, anti-tumor, anti-fungal, and anti-viral agent. Finally, further investigation could be conducted into the potential toxicity of this compound and its effects on the human body.
Méthodes De Synthèse
Ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is synthesized using a two-step process. First, the quinoline-2-carboxylic acid is reacted with 4-chlorophenylcarbamate to form the intermediate product. This intermediate is then reacted with ethylchloride, resulting in the formation of this compound. The reaction is carried out in an inert atmosphere and the product is purified by column chromatography.
Applications De Recherche Scientifique
Ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate has been studied for its potential applications in scientific research. It has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, anti-fungal, and anti-viral properties. This compound has also been studied for its potential use as a therapeutic agent for a variety of diseases, including cancer and neurological disorders. This compound has also been investigated for its potential use as an imaging agent in medical diagnostics.
Propriétés
IUPAC Name |
ethyl 6-chloro-4-[2-(4-chloroanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O4/c1-2-27-20(26)17-10-18(15-9-13(22)5-8-16(15)24-17)28-11-19(25)23-14-6-3-12(21)4-7-14/h3-10H,2,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAXMRPVZPZKNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515428.png)
![1-(3-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515429.png)





![ethyl 6-chloro-4-{[(4-ethoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6515485.png)

![ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6515497.png)
![ethyl 6-chloro-4-{[(4-ethylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6515498.png)
![ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate](/img/structure/B6515505.png)
![ethyl 6-chloro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6515507.png)
![ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6515514.png)